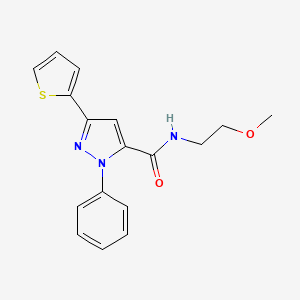![molecular formula C23H26N4O B14954753 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B14954753.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE is a complex organic compound that features both a benzodiazole and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzodiazole and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield oxides of the benzodiazole or indole rings, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism by which N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The benzodiazole and indole moieties can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide
Uniqueness
What sets N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE apart from similar compounds is its unique combination of benzodiazole and indole moieties. This dual structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H26N4O |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C23H26N4O/c1-16(2)27-15-17(18-7-3-6-10-21(18)27)11-12-23(28)24-14-13-22-25-19-8-4-5-9-20(19)26-22/h3-10,15-16H,11-14H2,1-2H3,(H,24,28)(H,25,26) |
Clave InChI |
FNDMMGZEBODERJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954684.png)

![(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14954707.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B14954716.png)
![2-methoxyethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14954718.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B14954721.png)
![[4-(2-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone](/img/structure/B14954735.png)
![8,8-dimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B14954738.png)
![methyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14954740.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B14954748.png)

![2-(Pyrimidin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954766.png)
![6,7-Dimethyl-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954769.png)
